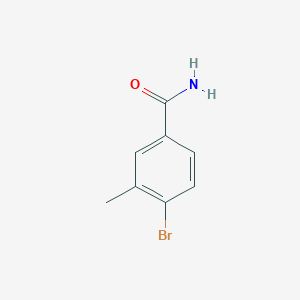

4-Bromo-3-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFPOZMNEKPBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427306 | |

| Record name | 4-bromo-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170229-98-8 | |

| Record name | 4-Bromo-3-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170229-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 4-bromo-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Methylbenzamide and Its Analogues

Established Synthetic Pathways to 4-Bromo-3-methylbenzamide

Traditional synthetic routes to this compound rely on well-established, multi-step processes that begin with commercially available precursors. These methods are characterized by their reliability and scalability, forming the foundation of benzamide (B126) chemistry.

Amidation Reactions from Carboxylic Acid Precursors

The most direct and widely practiced method for synthesizing this compound is through the amidation of its corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid. ua.esnih.gov This process typically involves two key stages: the synthesis of the carboxylic acid precursor and its subsequent conversion to the primary amide.

The synthesis of 4-bromo-3-methylbenzoic acid can be achieved from 4-amino-3-methylbenzoic acid via a Sandmeyer-type reaction. chemicalbook.com In this procedure, the amino group is first diazotized using sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures. The resulting diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromine atom, yielding the desired product. chemicalbook.com

Once the 4-bromo-3-methylbenzoic acid is obtained, it is converted to this compound. This transformation is typically not a direct reaction with ammonia (B1221849) but proceeds via an "activated" carboxylic acid derivative to ensure a high yield. A common strategy involves converting the carboxylic acid to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride is then treated with ammonia or an ammonia source to form the final amide product.

| Reaction Step | Reagents | Conditions | Outcome | Reference |

| Diazotization | 4-Amino-3-methylbenzoic acid, HBr, NaNO₂ | Cooled to -2 °C | Formation of diazonium salt | chemicalbook.com |

| Sandmeyer Reaction | Diazonium salt, Copper(I) bromide | Stirred at 25°C, then heated to 70°C | 4-Bromo-3-methylbenzoic acid | chemicalbook.com |

| Acyl Chloride Formation | 4-Bromo-3-methylbenzoic acid, Oxalyl chloride, DMF (cat.) | Dichloromethane, Ambient temperature | 4-Bromo-3-methylbenzoyl chloride | |

| Amidation | Acyl chloride, Ammonia source | Varies | This compound | ua.es |

Catalytic Reduction Approaches to Related Derivatives

The synthesis of analogues of this compound, particularly those bearing an amino group, often employs catalytic reduction of a nitro-substituted precursor. The selective reduction of nitroaromatics is a cornerstone reaction in the synthesis of anilines, which are versatile intermediates for producing a wide array of substituted benzamides. nih.govresearchgate.net

This strategy involves the hydrogenation of a nitro-containing benzamide or a nitro-aniline that is later acylated. A variety of catalytic systems can be used, ranging from traditional noble metal catalysts to more modern, metal-free options.

Key aspects of this approach include:

Catalysts: Noble metals like palladium (Pd), platinum (Pt), and rhodium (Rh) supported on carbon are highly effective. researchgate.net Non-noble metal catalysts and metal-free options, such as those based on doped carbon nanotubes, are also being developed to improve cost-effectiveness and sustainability.

Hydrogen Source: The reduction is typically carried out using pressurized hydrogen gas (H₂). researchgate.net Alternatively, transfer hydrogenation methods can utilize hydrogen donors like hydrazine (B178648) hydrate (B1144303) or isopropanol. ucl.ac.uk

Selectivity: A significant challenge is the selective reduction of the nitro group without affecting other reducible functional groups that might be present in the molecule, such as halogens (e.g., bromine), carbonyls, or nitriles. nih.gov The choice of catalyst and reaction conditions is critical to achieving high chemoselectivity.

This method is particularly valuable for creating libraries of structurally diverse benzamide analogues for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Advanced Synthetic Strategies for Substituted Benzamides

Recent advances in synthetic methodology have focused on developing more efficient, sustainable, and versatile routes to substituted benzamides. These strategies aim to overcome the limitations of traditional methods, such as the use of harsh reagents and the generation of stoichiometric waste.

Development of Copper-Based Metal-Organic Frameworks for Amide Synthesis

Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for a variety of organic transformations, including amide synthesis. Copper-based MOFs (Cu-MOFs) are particularly noteworthy due to copper's known catalytic activity in C-N bond formation. nih.gov

These porous, crystalline materials offer several advantages as catalysts:

High Density of Active Sites: The regular, porous structure of MOFs exposes a high concentration of catalytically active copper centers. ua.esnih.gov

Reusability: As heterogeneous catalysts, Cu-MOFs can be easily recovered from the reaction mixture by filtration and reused multiple times without a significant loss of activity. nih.gov

Enhanced Activity: In some cases, the defined structure of the MOF can enhance catalytic activity compared to homogeneous copper salts or simple copper oxides. nih.gov

One reported application involves the use of a Cu-MOF, [Cu(bcmim)₂], for the oxidative coupling of carboxylic acids and formamides to produce amides. ua.es Other Cu-MOFs have proven effective in Ullmann and Goldberg type C-N coupling reactions, which can be adapted for amide and benzamide synthesis. nih.gov These reactions demonstrate the potential of MOFs to facilitate amide bond formation under milder conditions than traditional methods.

| Catalyst System | Reaction Type | Reactants | Key Advantages | Reference |

| [Cu(bcmim)₂] MOF | Oxidative Amidation | Carboxylic Acids, Formamides | Robust, Good Conversion & Selectivity | ua.es |

| Cu-TDPAT MOF | Ullmann/Goldberg C-N Coupling | Halobenzenes, Amines/Amides | High Porosity, Reusable (≥5 times) | nih.gov |

| [Cu(2-pymo)₂] MOF | Three-Component Coupling | Aldehydes, Amines, Alkynes | Good Yield & Selectivity | mdpi.comencyclopedia.pub |

Green Chemistry Approaches in Amide Formation

The principles of green chemistry have driven significant innovation in amide bond synthesis, aiming to reduce environmental impact and improve safety. ucl.ac.ukucl.ac.uk Traditional methods often rely on stoichiometric coupling reagents (like carbodiimides) or the conversion of carboxylic acids to acyl chlorides, which generate substantial amounts of waste. ucl.ac.ukbohrium.com

Modern green approaches include:

Catalytic Direct Amidation: This aspirational goal involves the direct condensation of a carboxylic acid and an amine, releasing only water as a byproduct. Catalysts based on boron, zirconium, and other metals are being developed to facilitate this transformation under milder conditions, avoiding the need for stoichiometric activators. bohrium.comresearchgate.net

Enzymatic Synthesis: Biocatalysis offers a highly sustainable route to amides. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the direct amidation of carboxylic acids and amines. nih.gov These reactions are often performed in greener solvents, such as cyclopentyl methyl ether, and produce highly pure products with minimal need for purification. nih.gov

Alternative Reaction Media: The use of less hazardous solvents or even solvent-free conditions contributes to the greenness of the synthesis. ucl.ac.uk

Multicomponent Reactions in Heterocycle Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a powerful tool in synthetic chemistry. researchgate.netbeilstein-journals.org They offer high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. Benzamides are often key components or products in MCRs designed to build complex heterocyclic structures.

Examples of MCRs involving benzamides include:

Synthesis of Isoindolinones: Benzoic acid derivatives can react with amides and a C1 source like DMSO in a metal-free, DDQ-mediated MCR to form isoindolinones. beilstein-journals.org

Synthesis of Benzofurans: A three-component, solvent-free condensation of phenols, benzamide, and aryl glyoxals can produce 3-benzamido-benzofurans. rsc.org

Synthesis of Triazolylbenzamides: A copper-catalyzed one-pot reaction of 2-iodobenzamides, sodium azide, and terminal alkynes provides a direct route to 2-(1,2,3-triazolyl)benzamide derivatives. researchgate.net

Aryne-Based MCRs: Transition-metal-free MCRs using aryne intermediates, isocyanides, and water can furnish benzamide derivatives under mild conditions. acs.org

These advanced strategies highlight the evolution of synthetic chemistry towards more efficient, elegant, and sustainable methods for constructing valuable molecules like this compound and its diverse analogues.

Targeted Derivatization Techniques Involving the this compound Core

The strategic modification of the this compound framework is primarily achieved by leveraging the reactivity of the aryl bromide and the amide moiety. These targeted derivatizations allow for the systematic alteration of the compound's steric and electronic properties.

Strategies for Amine Derivative Synthesis

The synthesis of amine derivatives from the this compound core can be approached in two principal ways: modification of the existing amide group or transformation of the carbon-bromine bond into a new carbon-nitrogen bond.

One fundamental strategy involves the reduction of the benzamide's carbonyl group to a methylene (B1212753) group, converting the amide into a benzylamine (B48309) derivative. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction converts the C=O of the amide into a CH₂, thereby transforming this compound into (4-bromo-3-methylphenyl)methanamine. This method effectively retains the core aromatic structure while introducing a flexible and basic amine functionality. libretexts.org

A second, highly significant strategy for amine synthesis involves the substitution of the bromine atom via transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for forming C-N bonds. This reaction couples the aryl bromide of the this compound scaffold with a wide range of primary or secondary amines. The versatility of this method allows for the introduction of various alkyl and aryl amine substituents at the 4-position of the benzene (B151609) ring. princeton.eduresearchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling process, proving effective even for substrates with multiple functional groups. researchgate.net For instance, N-Hydroxy-4-bromo-3-methyl benzamide has been synthesized using solid-phase techniques, highlighting the compatibility of the core structure with diverse reaction conditions. google.com

| Strategy | Reactive Site | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Amide Reduction | Amide Carbonyl | Lithium Aluminum Hydride (LiAlH₄) | Benzylamine Derivatives | libretexts.org |

| Buchwald-Hartwig Amination | Carbon-Bromine Bond | Palladium Catalyst, Phosphine Ligand, Base | N-Aryl/N-Alkyl Amine Derivatives | princeton.eduresearchgate.net |

Formation of Sulfonamide Analogues

The synthesis of sulfonamide analogues of this compound can be achieved by introducing a sulfamoyl group (-SO₂NH₂) or a substituted sulfonamide group onto the aromatic ring.

A direct approach involves the chlorosulfonylation of a related benzoic acid followed by amination. For example, the synthesis of 4-bromo-3-sulfamoyl-N-methylbenzamide proceeds from 4-bromo-3-(chlorosulfonyl)benzoic acid. This intermediate is first reacted with ammonia to form the 4-bromo-3-sulfamoylbenzoic acid, which is then converted to its acyl chloride and subsequently reacted with methylamine (B109427) to yield the final N-methylated benzamide product. google.com This multi-step process allows for the construction of the sulfonamide functionality ortho to the methyl group. Further derivatization is possible; for instance, reacting 4-bromo-3-(chlorosulfonyl)benzoyl chloride directly with an aqueous solution of methylamine can yield 4-bromo-3-(methylsulfamoyl)-N-methylbenzamide. google.com

A more modern approach for creating related structures involves the iron-catalyzed N-S cross-coupling of N-methoxy amides with sulfoxides. In a relevant example, 4-bromo-N-methoxybenzamide was reacted with dimethyl sulfoxide (B87167) (DMSO) in the presence of an iron(III) chloride catalyst and triethylamine (B128534) base. This reaction yielded 4-Bromo-N-(dimethyl(oxo)-λ⁶-sulfaneylidene)benzamide, a sulfoximine, which is a close analogue of a sulfonamide. The reaction proceeded at 100 °C and provided the product in a 47% isolated yield. acs.org

| Product Compound | Key Intermediate | Key Reagents | Reference |

|---|---|---|---|

| 4-Bromo-3-sulfamoyl-N-methylbenzamide | 4-Bromo-3-sulfamoylbenzoyl chloride | Aqueous Methylamine | google.com |

| 4-Bromo-3-(methylsulfamoyl)-N-methylbenzamide | 4-Bromo-3-(chlorosulfonyl)benzoyl chloride | Aqueous Methylamine | google.com |

| 4-Bromo-N-(dimethyl(oxo)-λ⁶-sulfaneylidene)benzamide | 4-Bromo-N-methoxybenzamide | FeCl₃, Et₃N, DMSO | acs.org |

Introduction of Diverse Functional Groups into the Benzamide Framework

The bromine atom on the this compound core is an excellent synthetic handle for introducing a wide variety of functional groups through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of a new C-C bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. This reaction is catalyzed by a palladium(0) complex and requires a base. By selecting different boronic acids, a vast array of aryl, heteroaryl, or vinyl groups can be introduced at the 4-position. For example, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, a compound with a similar substitution pattern, with various boronic acids in the presence of a Pd(PPh₃)₄ catalyst led to the synthesis of diverse biaryl structures in moderate to good yields. nih.govmdpi.com This demonstrates the feasibility of applying this methodology to the this compound scaffold to generate novel biaryl compounds.

Other palladium-catalyzed reactions can further expand the diversity of accessible derivatives. The Heck reaction allows for the coupling of the aryl bromide with alkenes to introduce substituted vinyl groups. The Sonogashira reaction couples the aryl bromide with terminal alkynes, providing a direct route to arylalkyne derivatives. These transformations showcase the synthetic potential embedded in the this compound core, allowing for extensive functionalization.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Introduced Functional Group | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OH)₂) | Pd(0) complex, Base | Aryl, Heteroaryl, Vinyl | nih.govmdpi.com |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(0) complex, Base | Substituted Vinyl | General Methodology |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt, Base | Alkynyl | General Methodology |

Reactivity and Reaction Mechanisms of 4 Bromo 3 Methylbenzamide and Its Derivatives

Nucleophilic Substitution Reactions at the Bromine Center

First, the nucleophile adds to the carbon atom bearing the bromine, temporarily disrupting the aromaticity of the ring and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of the electron-withdrawing amide group (-CONH2), especially when positioned ortho or para to the leaving group, helps to stabilize this anionic intermediate by delocalizing the negative charge. In the second, typically fast step, the bromide ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org

Common nucleophiles that can displace the bromine include amines, alkoxides, and thiolates, making this reaction a versatile method for synthesizing a wide range of derivatives. cymitquimica.com The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate carbanion. libretexts.org

Electrophilic Aromatic Substitution Patterns on the Benzamide (B126) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. uomustansiriyah.edu.iq The mechanism involves an initial attack on the pi-electron system of the aromatic ring by an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. uomustansiriyah.edu.iqlibretexts.org Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked. libretexts.org

The substitution pattern on the 4-bromo-3-methylbenzamide ring is governed by the directing effects of the three existing substituents:

Bromo Group (-Br): This group is deactivating (it slows down the rate of reaction compared to benzene) due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance to stabilize the arenium ion intermediate when attack occurs at these positions.

Methyl Group (-CH3): This alkyl group is activating (it speeds up the reaction) and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects.

Amide Group (-CONH2): This group is strongly deactivating and a meta-director. Its carbonyl component is strongly electron-withdrawing, pulling electron density from the ring and destabilizing the arenium ion intermediate, particularly when attack is at the ortho and para positions.

Attack at C2: This position is ortho to the activating methyl group and ortho to the deactivating bromo group.

Attack at C5: This position is meta to the bromo group, ortho to the methyl group, and meta to the amide group. This is often a favored position as it aligns with the directing effects of the two strongest groups (meta to the amide and ortho to the methyl).

Attack at C6: This position is meta to the methyl group, ortho to the bromo group, and ortho to the deactivating amide group, making it highly disfavored.

Therefore, electrophilic substitution on this compound is expected to predominantly yield products substituted at the C5 position, with potential for minor products from substitution at the C2 position, depending on the specific electrophile and reaction conditions.

Acid-Base Properties and Related Transformations of the Amide Functionality

The amide functional group possesses distinct acid-base characteristics and is susceptible to specific chemical transformations. The lone pair of electrons on the nitrogen atom is delocalized onto the adjacent carbonyl oxygen through resonance. This delocalization reduces the electron density on the nitrogen, making the amide a much weaker base than a corresponding amine. Protonation, when it occurs, preferentially happens at the carbonyl oxygen rather than the nitrogen, as the resulting cation is resonance-stabilized.

The protons on the amide nitrogen (-NH2) are weakly acidic and can be removed by a strong base. This property is exploited in certain synthetic modifications.

A primary reaction of the amide functionality is hydrolysis, which can be catalyzed by either acid or base. Under these conditions, the amide bond is cleaved to yield 4-bromo-3-methylbenzoic acid and ammonia (B1221849). ontosight.ai This transformation is essentially the reverse of the amidation reaction used to form the compound.

Mechanistic Investigations of Derivatization Reactions

The formation of an amide bond between a carboxylic acid and an amine, such as a benzylamine (B48309), is a cornerstone of organic synthesis. This transformation does not proceed spontaneously and requires the "activation" of the carboxylic acid. Carbodiimide reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used for this purpose. peptide.com

The mechanism for this coupling reaction involves several steps:

Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is a much better electrophile than the original carboxylic acid.

Nucleophilic Attack: The amine (benzylamine) then acts as a nucleophile, attacking the carbonyl carbon of the activated O-acylisourea intermediate.

Tetrahedral Intermediate Formation and Collapse: This attack forms a tetrahedral intermediate, which subsequently collapses. The urea (B33335) portion of the activator departs as a stable leaving group (dicyclohexylurea in the case of DCC), resulting in the formation of the desired amide bond. peptide.com

To improve reaction efficiency and minimize side reactions, such as racemization when dealing with chiral carboxylic acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is less reactive but more selective, leading to cleaner reactions and higher yields of the final amide product. peptide.com

Table 1: Common Reagents in Carboxylic Acid Coupling Reactions

| Reagent Type | Example(s) | Role in Reaction | Byproduct |

|---|---|---|---|

| Coupling Agent | DCC, EDC, DIC | Activates the carboxylic acid by forming an O-acylisourea intermediate. | Substituted Urea (e.g., DCU) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio (m/z) of their ionized forms and fragment ions. The fragmentation pattern of this compound and its derivatives under electron impact (EI) ionization provides valuable structural information.

Key fragmentation pathways for aromatic amides include:

Molecular Ion Peak (M+•): Due to the stable aromatic ring, the molecular ion peak is typically strong and readily observable. libretexts.org The presence of a bromine atom results in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (M+• and [M+2]+•), corresponding to the natural abundance of the 79Br and 81Br isotopes.

Alpha-Cleavage: The bond between the carbonyl group and the aromatic ring can break, leading to the formation of a benzoyl cation derivative. Another common alpha-cleavage is the loss of the amino group (-NH2) to form an acylium ion, [M-NH2]+. libretexts.org

Loss of Bromine: Fragmentation can involve the loss of the bromine atom (a radical, •Br) from the molecular ion, leading to a peak at [M-79/81]+.

McLafferty Rearrangement: This rearrangement is possible in derivatives with a sufficiently long N-alkyl chain (at least three carbons long) and involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. libretexts.org

High-resolution mass spectrometry (HRMS) on derivatized species, such as those reported in studies on related benzamides, allows for the precise determination of elemental composition for each fragment, confirming these fragmentation pathways. mdpi.com For instance, the fragmentation of related bromo-substituted benzamides often shows a prominent fragment corresponding to the loss of the bromine atom. raco.cat

Table 2: Predicted Key Fragments for this compound in Mass Spectrometry

| Fragment Description | Proposed Structure/Formula | Key Feature |

|---|---|---|

| Molecular Ion | [C8H8BrNO]+• | Shows M+• and [M+2]+• isotopic peaks for Bromine. |

| Loss of Amino Radical | [C8H7BrO]+ | Result of alpha-cleavage at the C-N bond. |

| Loss of Bromine Radical | [C8H8NO]+ | Loss of Br• from the molecular ion. |

Advanced Analytical Characterization Techniques for 4 Bromo 3 Methylbenzamide and Its Analogues

Spectroscopic Analysis for Molecular Structure and Conformation

Spectroscopic techniques are indispensable tools in the elucidation of the molecular structure and conformation of 4-Bromo-3-methylbenzamide. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a wealth of information about the atomic and electronic arrangement within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound and its analogues.

In the ¹H NMR spectrum of a related compound, 4-Bromo-N-methylbenzamide , the aromatic protons typically appear as a set of multiplets in the downfield region, a consequence of the deshielding effect of the benzene (B151609) ring and the electron-withdrawing nature of the bromine atom and the amide group. rsc.org The N-methyl protons would present as a doublet, due to coupling with the adjacent N-H proton, while the amide proton itself would likely appear as a broad singlet. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum. The aromatic carbons show a range of chemical shifts influenced by the positions of the bromo and methyl substituents. For instance, in N,3-dimethylbenzamide , the aromatic carbons appear at various shifts, and the two methyl carbons have distinct signals. rsc.org The specific chemical shifts are highly sensitive to the substitution pattern on the benzene ring, allowing for unambiguous structural assignment.

Table 1: Representative NMR Data for Benzamide (B126) Analogues

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Remarks |

|---|---|---|---|

| 4-Bromo-N-methylbenzamide | ¹H | 7.44-7.64 | m, Aromatic H |

| ¹H | 6.24 | bs, NH | |

| ¹H | 2.92 | d, N-CH₃ | |

| ¹³C | 167.3 | C=O | |

| ¹³C | 133.4, 131.8, 128.5, 126.1 | Aromatic C | |

| ¹³C | 26.9 | N-CH₃ | |

| 3-Methylbenzamide | ¹H | 7.65 | s, Aromatic H |

| ¹H | 7.42-7.59 | m, Aromatic H | |

| ¹H | 6.19 | b, NH₂ | |

| ¹H | 2.39 | s, CH₃ | |

| ¹³C | 170.54 | C=O | |

| ¹³C | 138.34, 133.52, 132.82, 128.65, 128.16, 124.48 | Aromatic C | |

| ¹³C | 21.33 | CH₃ |

Data sourced from studies on related benzamide structures. rsc.orgrsc.org

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of a benzamide derivative is characterized by several key absorption bands. For 4-bromobenzamide , a strong absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1650-1680 cm⁻¹. chemicalbook.com The N-H stretching vibrations of the primary amide group typically appear as two bands in the 3100-3500 cm⁻¹ region. rsc.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-Br stretching vibration will appear at lower frequencies, typically in the range of 500-600 cm⁻¹. The substitution pattern on the benzene ring also gives rise to characteristic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. In the Raman spectrum of benzamide, the benzene ring stretching modes are typically strong. aip.org For substituted benzamides, the vibrational modes of the substituents, such as the methyl group in this compound, will also be observable. The analysis of both FTIR and Raman spectra allows for a comprehensive and unambiguous assignment of the vibrational modes of the molecule. nih.govnih.gov

Table 2: Key Vibrational Frequencies for Benzamide Analogues

| Compound | Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Benzamide | N-H Stretch | ~3400, ~3200 | Not prominent |

| C=O Stretch | ~1660 | ~1660 | |

| Ring C=C Stretch | ~1600, ~1450 | Prominent | |

| 4-Bromobenzamide | C-Br Stretch | ~600-500 | Observable |

Frequencies are approximate and can vary based on the molecular environment and measurement conditions. chemicalbook.comaip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org In benzamides, the primary chromophore is the benzene ring conjugated with the carbonyl group.

Benzene itself exhibits characteristic absorption bands, and the presence of substituents alters the position and intensity of these bands. up.ac.za For this compound, electronic transitions such as π → π* and n → π* are expected. The π → π* transitions, arising from the conjugated system, are typically intense and occur at shorter wavelengths. The n → π* transition, involving the non-bonding electrons of the oxygen atom in the carbonyl group, is generally weaker and appears at longer wavelengths. up.ac.za The bromo and methyl substituents will cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzamide, due to their electronic effects on the aromatic system.

Mass Spectrometry for High-Resolution Molecular Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

In a typical LC-MS analysis, the compound is first separated from a mixture on an HPLC column, often a reverse-phase column. The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid, is optimized to achieve good separation. plos.org Following separation, the analyte is introduced into the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). The mass spectrometer then provides a high-resolution mass measurement of the molecular ion. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes), which is a definitive indicator of the presence of a single bromine atom. msu.eduyoutube.com LC-MS is widely used for purity assessment, impurity profiling, and quantitative analysis of halogenated compounds in various matrices. researchgate.netmdpi.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. uakron.edu This technique is instrumental in elucidating the fragmentation pathways of this compound and confirming its structure.

In an MS/MS experiment, the molecular ion of this compound is isolated in the first stage of the mass spectrometer. It is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. The resulting fragment ions are analyzed in the second stage of the mass spectrometer. The fragmentation patterns are predictable based on the structure of the molecule. For amides, common fragmentation pathways include cleavage of the bonds adjacent to the carbonyl group. libretexts.org The presence of the bromine and methyl groups on the aromatic ring will influence the fragmentation, leading to characteristic losses and the formation of specific fragment ions. The analysis of these fragmentation patterns allows for the detailed structural characterization of the molecule and can be used to differentiate it from its isomers.

Table 3: Predicted Key Fragmentation in MS/MS of this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ (Ammonia) | Loss of the amide group as ammonia (B1221849) |

| [M+H]⁺ | [M+H - CO]⁺ | CO (Carbon monoxide) | Loss of the carbonyl group |

| [M+H]⁺ | [C₇H₆Br]⁺ | CONH₂ | Loss of the carboxamide group |

| [C₇H₆Br]⁺ | [C₆H₄]⁺ | HBr | Loss of hydrogen bromide from the bromomethylphenyl cation |

This table represents predicted fragmentation pathways. Actual fragmentation can be confirmed through experimental MS/MS analysis.

Isotopic Pattern Recognition for Compound Identification

Mass spectrometry is a powerful tool for the identification of brominated compounds like this compound due to the characteristic isotopic pattern of bromine. nih.govchemguide.co.uk Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundances (50.69% and 49.31%, respectively). nih.govcsbsju.edu This 1:1 ratio results in a distinctive "M+2" peak in the mass spectrum, where two peaks of almost equal intensity are separated by two mass-to-charge (m/z) units. This pattern is a clear indicator of the presence of a single bromine atom within a molecule. chemguide.co.ukcsbsju.edu

The analysis of this compound would therefore be expected to show this characteristic isotopic signature. The molecular ion peak would appear as a doublet, with one peak corresponding to the molecule containing the ⁷⁹Br isotope and the second peak, two m/z units higher, corresponding to the molecule containing the ⁸¹Br isotope. This reliable isotopic pattern is crucial for confirming the presence of bromine and aiding in the elucidation of the compound's elemental composition, especially when using high-resolution mass spectrometry which can provide accurate mass data to further verify the molecular formula. nih.gov Fragmentation patterns in the mass spectrum, which may also contain brominated fragments, will exhibit similar isotopic patterns, providing further structural information. chemguide.co.ukcsbsju.edu

Table 1: Natural Isotope Abundances of Elements Common in this compound

| Element | Isotope | Natural Abundance (%) |

|---|---|---|

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen | ¹H | 99.9885 |

| ²H | 0.0115 | |

| Nitrogen | ¹⁴N | 99.636 |

| ¹⁵N | 0.364 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 | |

| Bromine | ⁷⁹Br | 50.69 |

X-ray Crystallography for Solid-State Structural Determination

In the solid state, the crystal packing is dominated by a network of intermolecular interactions. Hydrogen bonds, particularly N–H···O interactions between the amide groups of adjacent molecules, are a common and powerful structure-directing force, often leading to the formation of chains or sheets. jst.go.jpnih.gov Weaker interactions, such as C–H···O, C–H···π, and halogen bonds (e.g., Br···Br or C–Br···π), also play a crucial role in stabilizing the crystal lattice. jst.go.jp The presence and nature of these interactions dictate the final crystal packing arrangement. For this compound, one would anticipate a structure heavily influenced by N–H···O hydrogen bonding and potentially specific orientations due to the bromine and methyl substituents on the phenyl ring.

Table 2: Crystallographic Data for an Analogous Compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀BrF₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.1112(11) |

| b (Å) | 4.8926(3) |

| c (Å) | 17.4796(13) |

| β (°) | 91.167(7) |

| Volume (ų) | 1292.05(16) |

| Z | 4 |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable methods, with the choice depending on the sample matrix and analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like benzamides. A common approach for compounds like this compound and its analogues is reversed-phase (RP) HPLC. sielc.comresearchgate.net In this mode, a nonpolar stationary phase (like C18 or octadecylsilane) is used with a polar mobile phase.

Method development for a related compound, 4-bromo-3,5-dihydroxy-N-methylbenzamide, utilized a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid. sielc.com The organic modifier (acetonitrile) and the aqueous component are varied in a gradient or isocratic elution to achieve optimal separation. The acid is added to suppress the ionization of silanol (B1196071) groups on the silica-based column and to ensure that acidic or basic analytes are in a single protonation state, leading to sharper, more symmetrical peaks. Detection is typically performed using a UV detector, as the aromatic ring in this compound absorbs UV light. researchgate.net For method validation, parameters such as linearity, precision, accuracy, specificity, and robustness are evaluated according to ICH guidelines. researchgate.net

Table 3: Example HPLC Method Parameters for a Related Brominated Benzoic Acid

| Parameter | Condition |

|---|---|

| Column | Octadecylsilane (C18) |

| Mobile Phase | Methanol–water (80:20, v/v), pH 4.0 (adjusted with formic acid) |

| Flow Rate | 0.7 mL/min |

| Detection | UV Diode Array at 271 nm |

| Injection Volume | 20 µL |

| Temperature | 30°C |

Gas Chromatography (GC) for Compound Characterization

Gas chromatography is a highly effective technique for separating and analyzing volatile and thermally stable compounds. researchgate.net For the analysis of this compound, GC coupled with a mass spectrometer (GC-MS) is particularly powerful, as it provides both retention time data for quantification and mass spectra for definitive identification. nih.govrsc.org

A typical GC method would involve injecting the sample into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (usually helium or hydrogen). rsc.org The column, often a fused silica (B1680970) capillary coated with a nonpolar or medium-polarity stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane), separates compounds based on their boiling points and interactions with the stationary phase. rsc.org A programmed temperature ramp, where the column temperature is gradually increased, is used to elute compounds with a wide range of boiling points. google.com

The separated compounds then enter the mass spectrometer, which acts as the detector. For related benzamides, electron ionization (EI) is a common ionization technique. rsc.org The resulting mass spectrum, with its specific molecular ion and fragmentation pattern, serves as a chemical fingerprint for identification. The presence of the bromine atom would be confirmed by its characteristic isotopic pattern in the mass spectrum of the GC peak. acs.org

Table 4: Example GC-MS Method Parameters for Analysis of Amide Compounds

| Parameter | Condition |

|---|---|

| Column | Fused silica capillary with 5% phenyl polydimethylsiloxane (B3030410) (e.g., HP-5) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 40 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 1 min) |

| MS Interface Temp | 260 °C |

| Ionization Mode | Electron Ionization (EI) |

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-N-(2-hydroxy-phen-yl)benzamide |

| 4-bromo-N-(diethylcarbamothioyl)benzamide |

| 2-bromo-N-(2,4-difluorobenzyl)benzamide |

| 4-bromo-3,5-dihydroxy-N-methylbenzamide |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| Methanol |

| Helium |

Computational and Theoretical Investigations of 4 Bromo 3 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other electronic properties that govern molecular behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the optimized geometry of molecules. DFT calculations, often using basis sets like 6-311++G(d,p), help determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

Table 1: Predicted Geometrical Parameters of 4-Bromo-3-methylphenyl Moiety (Based on 4B3MBN Analogue Study researchgate.net) (Note: These parameters are for the 4-bromo-3-methylbenzonitrile (B1271910) analogue and are illustrative for the substituted phenyl ring in 4-Bromo-3-methylbenzamide. The amide group will introduce different parameters for the C-C(=O)N part.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.89 - 1.91 |

| C-C (aromatic) | ~1.39 | |

| C-CH3 | ~1.51 | |

| Bond Angle (°) | C-C-Br | ~120 |

| C-C-C (aromatic) | ~120 |

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

In studies of the analogue 4-Bromo-3-methylbenzonitrile, the HOMO was found to be localized mainly on the naphthalene (B1677914) and oxazinone rings, whereas the LUMO is focused mainly on the naphthalene ring. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich benzene (B151609) ring and the bromine atom, while the LUMO would likely be centered on the benzamide (B126) moiety and the aromatic ring. This distribution helps predict sites for electrophilic and nucleophilic attack. The energy gap indicates the molecule's propensity to undergo electronic transitions and chemical reactions.

Table 2: Frontier Molecular Orbital Energies (Based on 4B3MBN Analogue Study researchgate.net)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.30 |

| LUMO | -1.68 |

| Energy Gap (ΔE) | 4.62 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. uni-muenchen.de It illustrates the net electrostatic effect of the nuclei and electrons, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red-colored areas indicate negative potential (high electron density), which are prone to electrophilic attack, while blue-colored areas represent positive potential (electron-deficient), which are susceptible to nucleophilic attack.

For this compound, the MEP map would show the most negative potential (red) around the oxygen atom of the carbonyl group and to a lesser extent, the nitrogen atom of the amide, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. researchgate.netuni-muenchen.de The hydrogen atoms of the amide group and the aromatic ring would show positive potential (blue), indicating their role as hydrogen bond donors. The bromine atom would exhibit a region of slightly negative potential, consistent with its electronegativity but also its ability to engage in halogen bonding.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to study conformational flexibility, solvent effects, and the stability of intermolecular interactions. monash.eduresearchgate.net

For this compound, MD simulations could be employed to explore the rotational barrier of the amide group and the conformational preferences of the molecule in different solvent environments. These simulations are particularly valuable for understanding how the molecule might adapt its shape upon approaching a biological target, such as the active site of an enzyme. nih.gov Trajectory analysis from MD can reveal stable hydrogen bonding patterns with water molecules or other solutes, providing a dynamic picture of its interactions. monash.edu

In Silico Prediction of Molecular Interactions and Biological Activity

In silico methods are instrumental in modern drug discovery for predicting how a small molecule might interact with a biological receptor, thereby forecasting its potential biological activity before synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. scispace.com This method estimates the binding affinity, typically as a "docking score," and identifies key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. nih.govscience.gov

Although specific docking studies for this compound are not publicly available, its structure suggests it could be investigated as a ligand for various biological targets. For instance, benzamide derivatives are known to interact with enzymes like kinases or receptors in the central nervous system. nih.govsums.ac.ir A docking simulation of this compound into a hypothetical kinase active site would predict its binding mode. The amide group could act as a hydrogen bond donor and acceptor, the bromine atom could form halogen bonds or hydrophobic interactions, and the methyl group could fit into a hydrophobic pocket. The results would guide further optimization of the molecule to enhance its binding affinity and selectivity. sums.ac.ir

Table 3: Illustrative Molecular Docking Results for a Benzamide Derivative sums.ac.ir (Note: This table is a representative example based on docking studies of similar compounds and does not represent actual results for this compound.)

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| PIM Kinase 1 (7ZUN) | -6.5 | GLU121, LEU174 | Hydrogen Bond, Hydrophobic |

| CDK2 (7HQL) | -6.2 | ASP86, PHE80 | Hydrogen Bond, Pi-Pi Stacking |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical step in modern drug discovery and development. For a molecule like this compound, various computational models and software tools would be employed to forecast its pharmacokinetic and toxicological profile. These predictions help in identifying potential liabilities of a drug candidate early in the discovery pipeline.

Although specific ADMET data for this compound is not published, a typical analysis would involve calculating parameters such as:

Absorption: Predicting human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Estimating blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes.

Excretion: Predicting pathways of elimination from the body.

Toxicity: Forecasting potential for cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), and other toxic effects.

These properties are generally predicted based on the molecule's structural features and physicochemical properties, such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA).

Table 1: Representative ADMET Parameters for Computational Prediction

| Parameter | Predicted Property | Significance |

| A bsorption | Human Intestinal Absorption (HIA) | Indicates potential for oral bioavailability. |

| Caco-2 Permeability | In vitro model for predicting intestinal drug absorption. | |

| D istribution | Blood-Brain Barrier (BBB) Penetration | Predicts if the compound can enter the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the fraction of free compound available for biological activity. | |

| M etabolism | Cytochrome P450 (CYP) 2D6 Inhibition | Predicts potential for drug-drug interactions. |

| E xcretion | Renal Clearance | Indicates the role of the kidneys in eliminating the compound. |

| T oxicity | AMES Toxicity | Predicts mutagenic potential. |

| hERG (human Ether-à-go-go-Related Gene) Inhibition | Assesses the risk of cardiac arrhythmia. |

Note: The values in this table are illustrative of the types of data generated in an ADMET study and are not actual predicted data for this compound.

PASS (Prediction of Activity Spectra for Substances) Analysis

The Prediction of Activity Spectra for Substances (PASS) is another computational tool that predicts the likely biological activities of a drug-like molecule based on its structure. The algorithm compares the structure of the input molecule with a large database of known bioactive substances. The output is a list of potential biological activities, each with a corresponding probability of being active (Pa) or inactive (Pi).

A PASS analysis for this compound would generate a wide spectrum of potential pharmacological effects, such as enzyme inhibition, receptor antagonism, or antimicrobial activity. Researchers can then prioritize which predicted activities to investigate through experimental assays. For instance, studies on other benzamide derivatives have revealed activities ranging from anticancer to neuroprotective effects, which a PASS analysis might suggest for this compound as well.

Table 2: Example of a PASS Prediction Output

| Biological Activity | Pa (Probable Active) | Pi (Probable Inactive) |

| Antineoplastic | > 0.7 | < 0.1 |

| Enzyme Inhibitor | > 0.6 | < 0.2 |

| GPCR Ligand | > 0.5 | < 0.3 |

| Antifungal | > 0.4 | < 0.2 |

| Anti-inflammatory | > 0.4 | < 0.3 |

Note: This table represents a hypothetical PASS prediction for this compound to illustrate the data format. The activities and probabilities are not based on an actual analysis.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. For this compound, theoretical calculations would be performed to obtain its optimized molecular geometry and predict its vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra.

The predicted wavenumbers from DFT calculations are often scaled to correct for systematic errors arising from the theoretical method and basis set used. These scaled theoretical values are then compared with experimentally recorded spectra. This correlation helps in the definitive assignment of vibrational modes and chemical shifts. For example, the characteristic C=O stretch of the amide group, C-Br vibrations, and the various C-H and N-H bending and stretching modes could be precisely assigned. Similarly, the ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) and compared with experimental data to confirm the molecular structure.

Table 3: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Assignment | Experimental FT-IR | Calculated (DFT) |

| N-H asymmetric stretch | ~3400 | ~3415 |

| N-H symmetric stretch | ~3300 | ~3310 |

| C-H stretch (aromatic) | ~3080 | ~3085 |

| C-H stretch (methyl) | ~2950 | ~2955 |

| C=O stretch | ~1660 | ~1665 |

| N-H bend | ~1620 | ~1625 |

| C-C stretch (aromatic) | ~1590 | ~1595 |

| C-N stretch | ~1400 | ~1405 |

| C-Br stretch | ~550 | ~555 |

Note: This table is illustrative. Actual experimental and computational values would require a specific study to be performed.

Topology Analysis for Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov It maps the electron distribution of a molecule in a crystal to partition the crystal space into regions belonging to each molecule.

For this compound, a Hirshfeld analysis would reveal the nature and extent of non-covalent interactions, such as hydrogen bonds (N-H···O), halogen bonds (C-Br···O or C-Br···N), and van der Waals contacts (H···H, C···H). mdpi.comnih.gov The analysis generates a 3D surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate strong, short contacts, which are characteristic of hydrogen bonds. mdpi.com

Table 4: Example of Decomposed Fingerprint Plot Contributions from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution (%) | Description |

| H···H | ~40% | Represents van der Waals forces. mdpi.com |

| O···H / H···O | ~25% | Primarily indicates N-H···O hydrogen bonding. |

| Br···H / H···Br | ~15% | Halogen-hydrogen contacts. mdpi.com |

| C···H / H···C | ~10% | C-H···π interactions or general van der Waals. |

| C···C | ~3% | π-π stacking interactions. |

| Other Contacts | ~7% | Includes N···H, Br···C, etc. |

Note: The percentages are representative examples based on similar molecules and are not specific data for this compound.

Research Applications and Biological Activity of 4 Bromo 3 Methylbenzamide Derivatives

Pharmaceutical and Medicinal Chemistry Research

The inherent chemical properties of the 4-bromo-3-methylbenzamide scaffold, including the presence of a bromine atom and a methyl group on the phenyl ring, allow for diverse chemical modifications. This has enabled the development of derivatives with tailored biological activities, leading to extensive research into their therapeutic applications.

Derivatives of this compound have been investigated for their potential to treat a variety of conditions, including infectious diseases, cancer, and central nervous system disorders. The following sections detail specific areas of research where these compounds have shown promise.

A significant area of research has focused on the development of meta-amido bromophenol derivatives as potent agents against Mycobacterium tuberculosis (Mtb). nih.govjst.go.jp Inspired by the antitubercular activity of meta-amido phenols, researchers introduced a bromine atom at the 4-position of the aniline (B41778) moiety, leading to compounds with good inhibitory activity. jst.go.jp

A series of these derivatives were synthesized and found to potently inhibit the growth of the avirulent Mtb H37Ra strain. nih.govjst.go.jp Selected compounds also demonstrated moderate inhibitory activity against the virulent Mtb H37Rv and clinically isolated multidrug-resistant (MDR) Mtb strains. nih.govjst.go.jpnih.gov Notably, these compounds did not show inhibitory activity against common Gram-positive and Gram-negative bacteria, indicating a degree of selectivity for mycobacteria. jst.go.jpnih.gov Further structure-activity relationship (SAR) studies on benzamide (B126) derivatives identified compounds with excellent antitubercular activity, targeting the QcrB protein of Mtb. acs.orgacs.org For instance, replacing certain moieties with furan (B31954) or thiophene (B33073) rings resulted in potent compounds against Mtb. acs.orgacs.org

| Compound | Modification | Target Strain | Activity (MIC/IC90) | Reference |

| 6p | meta-amido bromophenol | Mtb H37Rv, MDR-TB | Moderate inhibitory activity | jst.go.jp |

| 6r | meta-amido bromophenol | Mtb H37Rv, MDR-TB | Moderate inhibitory activity | jst.go.jp |

| 12j | 3-amidophenol with 5-heteroatomic substitution | Mtb H37Rv, MDR-TB | MIC = 0.39-3.12 µg/mL | nih.gov |

| 14i | 3-amidophenol with 5-heteroatomic substitution | Mtb H37Rv, MDR-TB | MIC = 0.39-3.12 µg/mL | nih.gov |

| 4l | 3-furan analog | Mtb | IC90 = 0.41 µM | acs.org |

| 4m | 2-furan analog | Mtb | IC90 = 0.58 µM | acs.org |

| 4o | 3-thiophene analog | Mtb | IC90 = 0.35 µM | acs.org |

| 4p | 2-thiophene analog | Mtb | IC90 = 0.2 µM | acs.org |

| 22f | 4-cyclopropylphenethyl ether linker with methyl amide | Mtb | IC90 = 0.09 µM | acs.org |

Derivatives of this compound have been explored as potential anti-cancer agents, often functioning as kinase inhibitors. evitachem.comontosight.ai For example, N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) was identified as a potent and broad-spectrum anticancer agent, showing particular efficacy against gastric cancer cell lines. rsc.org This compound was found to inhibit colony formation, arrest the cell cycle in the G2/M phase, and induce apoptosis in MGC-803 cells. rsc.org

Other research has focused on synthesizing imatinib (B729) derivatives, where N-(3-Bromo-4-methylphenyl)-4-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)benzamide served as an intermediate, to develop potent inhibitors for cancer cell growth. nih.gov Additionally, derivatives have been investigated as inhibitors of Aurora kinase and as potential modulators of phosphoinositide-dependent kinase 1 (PDK1) and p21-activated kinase (PAK). evitachem.comnih.gov

| Compound/Derivative Class | Target/Mechanism | Cell Line(s) | Key Finding | Reference |

| N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | Induces apoptosis, cell cycle arrest at G2/M, down-regulates hexokinase 2 | MGC-803, MCF-7, HepG2, A549, HeLa | Potent and broad-spectrum anticancer activity, especially against gastric cancer. | rsc.org |

| Imatinib Derivatives | Kinase inhibition | K562, Jurkat, Reh, Nalm-6, Molt-4 | Designed as potent inhibitors of cancer cell growth. | nih.gov |

| 4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide | Aurora kinase inhibitor | Not specified | Identified as an Aurora kinase inhibitor. | nih.gov |

| OSU-03012 | PDK1 and PAK inhibitor | Various cancer cell lines | Demonstrates anti-cancer properties. | evitachem.com |

Beyond their antitubercular activity, this compound derivatives have been synthesized and evaluated for broader antibacterial properties. One study focused on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which were tested against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). mdpi.com The derivatives, synthesized via Suzuki reaction, showed that their antibacterial activity increased with concentration. mdpi.com

A key molecular target for antibacterial action is the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, which is essential for bacterial cell wall biosynthesis and has no human orthologue. mdpi.comresearchgate.netmdpi.com The bromine atom in certain benzamide-related structures has been found to be crucial for targeting the bacterial MurA enzyme. mdpi.comresearchgate.net Mass spectrometry experiments have demonstrated that some brominated compounds can form a covalent bond with the Cys115 residue in the MurA active site, leading to enzyme inhibition. mdpi.comresearchgate.netmdpi.com This covalent modification occurs via a net nucleophilic substitution where the bromine atom is lost. mdpi.comresearchgate.net

| Compound | Bacterial Target | Activity (Zone of Inhibition / MIC) | Reference |

| 5a | XDR-S. Typhi | 14 mm (at 50 mg/mL) | mdpi.com |

| 5b | XDR-S. Typhi | 14 mm (at 50 mg/mL) | mdpi.com |

| 5c | XDR-S. Typhi | 15 mm (at 50 mg/mL) | mdpi.com |

| 5d | XDR-S. Typhi | 17 mm (at 50 mg/mL), MIC = 6.25 mg/mL | mdpi.com |

Derivatives of this compound have been investigated as modulators of sphingosine-1-phosphate (S1P) receptors, particularly the S1P5 subtype. google.com The S1P5 receptor is predominantly expressed on oligodendrocytes in the central nervous system (CNS) and is a key target for treating demyelinating diseases like multiple sclerosis (MS). rsc.orged.ac.uk Activation of S1P5 is believed to promote the survival of myelin-forming oligodendrocytes. rsc.org

Research has led to the discovery of selective S1P5 agonists. rsc.org For instance, a library of 6-arylaminobenzamides was developed, leading to the identification of a selective and high-affinity S1P5 agonist, TEFM78. rsc.org Another compound, 6-(mesitylamino)-2-methoxy-3-methylbenzamide (TEFM180), also showed high potency and selectivity for S1P5. ed.ac.uk Such selective agonists are valuable tools for understanding the role of S1P5 in neurodegenerative diseases and have potential as therapeutic agents. rsc.orged.ac.uk The development of radiolabeled versions of these compounds could also enable in vivo imaging of oligodendrocytes using Positron Emission Tomography (PET). ed.ac.uk

The this compound scaffold has been utilized in studies investigating ligand-target binding and enzyme inhibition for various therapeutic targets. The chemical structure allows for systematic modifications to probe structure-activity relationships (SAR). For example, removing the bromine atom from the meta-position in one class of derivatives led to a significant reduction in their functional activity as allosteric modulators of the β2-adrenergic receptor. nih.gov

In another study, halo-substituted mixed ester/amide derivatives were synthesized and evaluated as inhibitors of jack bean urease. nih.govsemanticscholar.org A derivative featuring a 2-chloro-substituted phenyl ring and a 4-isopropyl-substituted benzene (B151609) ring (compound 4b) was found to be a highly potent, mixed-type inhibitor of the urease enzyme, with an IC50 value significantly better than the standard inhibitor, thiourea. nih.gov Molecular docking studies suggested strong binding energies for these compounds within the enzyme's active site. nih.gov

| Compound | Target Enzyme | Inhibition Type | IC50 | Binding Energy (Kcal/mol) | Reference |

| 4b | Jack Bean Urease | Mixed | 1.6 ± 0.2 nM | -7.8 | nih.gov |

| 4e | Jack Bean Urease | Not specified | Not specified | -7.9 | nih.gov |

| Thiourea (Standard) | Jack Bean Urease | Not specified | 472.1 ± 135.1 nM | Not specified | nih.gov |

Exploration of Heterocyclic Scaffolds in Drug Discovery

The fusion of this compound with heterocyclic scaffolds is a key strategy in drug discovery. Heterocycles are fundamental components of many approved drugs, and their incorporation can significantly influence a molecule's biological activity and pharmacokinetic properties. ijsrtjournal.comfrontiersin.org

For instance, benzimidazole (B57391) derivatives, which are isostructural with naturally occurring biomolecules, are considered "privileged structures" in medicinal chemistry due to their broad spectrum of biological activities. frontiersin.org Research has shown that attaching heterocyclic rings, such as 1,3,4-thiadiazole (B1197879) or pyrazole, to a benzamide core can lead to compounds with potent antibacterial or antimycobacterial activities. frontiersin.orgarabjchem.org The specific heterocycle and its substitution pattern can fine-tune the compound's interaction with biological targets.

Role of Halogenation (e.g., Bromine, Fluorine) in Bioactivity Enhancement

Halogenation, particularly with bromine and fluorine, is a widely used technique to enhance the bioactivity of drug candidates. The presence of a halogen atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. analis.com.my

In the context of this compound derivatives, the bromine atom is often crucial for their biological function. For example, in certain enzyme inhibitors, the bromine atom can participate in halogen bonding with the target protein, thereby increasing the compound's potency. analis.com.my Studies on similar benzamide structures have shown that the position and type of halogen can have a significant impact on activity. For example, the introduction of a fluorine atom at specific positions on the benzamide ring has been shown to modulate antimalarial activity. nih.gov

The following table summarizes the effect of halogenation on the bioactivity of selected benzamide derivatives:

| Compound/Derivative | Halogen | Biological Target/Activity | Effect of Halogenation |

| Dihydroquinazolinone-3-carboxamides | Fluorine | Antimalarial (PfATP4) | A fluorine atom at the 7-position decreased activity, while a fluorine at the 9-position significantly decreased activity. nih.gov |

| Bromo-cyclobutenaminone derivatives | Bromine | Antibacterial (MurA) | The bromine atom is essential for the covalent inhibition of the MurA enzyme. researchgate.net |

| Halogenated 4-methoxyphenyl-triazene derivatives | Fluorine, Chlorine | Antibacterial | The presence of a halogen group can enhance interaction with bacterial receptors through halogen bonding. analis.com.my |

Optimization of Metabolic Stability and Pharmacokinetic Properties

A key challenge in drug development is optimizing a compound's metabolic stability and pharmacokinetic profile to ensure it reaches its target in the body at an effective concentration and for a sufficient duration. The chemical structure of this compound derivatives can be modified to improve these properties.

Replacing metabolically labile groups with more stable ones is a common strategy. For example, in a series of benzamide inhibitors of Mycobacterium tuberculosis QcrB, replacing a morpholine (B109124) moiety with other functional groups was explored to enhance metabolic stability. acs.org Similarly, the introduction of N-alkyl groups like N-ethyl-N-methyl can balance solubility and metabolic stability.

The table below presents data on the metabolic stability of some benzamide derivatives:

| Compound | Modification | Metabolic Stability (% remaining in human liver microsomes) |

| 4b | Replacement of morpholine and thiophene moieties | 38% |

| 4d | Replacement of morpholine and thiophene moieties | 37% |

| 16 | Replacement of morpholine and thiophene moieties | 46% |

| 22b | Replacement of morpholine and thiophene moieties | 38% |

Agrochemical Research and Development

Intermediate for Pesticide and Herbicide Synthesis

Brominated benzanilides, including derivatives of this compound, are important intermediates in the synthesis of modern agrochemicals. mdpi.com The specific placement of the bromo group on the benzanilide (B160483) structure can lead to different biological activities, making these compounds valuable building blocks for a range of pesticides and herbicides. mdpi.com The synthesis of various agrochemicals often involves the use of intermediates that can be derived from this compound. made-in-china.comresearchgate.net

Development of Fungicidal Compounds

Research has explored the use of this compound derivatives in the development of fungicidal compounds. For instance, certain isoxazoline-containing benzamides have been investigated for their ability to control plant diseases. These complex molecules, which can be synthesized using intermediates related to this compound, have shown insecticidal and fungicidal properties. google.com

Materials Science Applications

Beyond its applications in the life sciences, this compound and its derivatives are also utilized in materials science. ontosight.aibldpharm.comsigmaaldrich.com These compounds can serve as building blocks for the synthesis of new materials with specific properties. smolecule.com For example, they can be used in the development of polymers and other functional materials. ontosight.aismolecule.com The structural features of these benzamide derivatives can influence the properties of the resulting materials, such as their thermal stability and optical properties. smolecule.com

Use in Metal-Organic Framework (MOF) Synthesis and Design

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline polymers constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands, often referred to as linkers. wikipedia.orgrroij.com The modular nature of MOFs, which allows for tuning of pore size and functionality, makes them promising for applications in gas storage, separation, and catalysis. wikipedia.orgnih.gov The organic linkers are typically rigid molecules, such as di- or tricarboxylic acids, that bridge the metal nodes to form one-, two-, or three-dimensional structures. wikipedia.org

While benzamide derivatives are noted as a class of compounds gaining interest for potential use in MOFs, the direct application of this compound as an organic linker in MOF construction is not extensively documented in scientific literature. qau.edu.pk However, research has demonstrated that related benzamide compounds can play a role in MOF synthesis. For instance, N,N-Diethyl-3-methylbenzamide (DEET), a structural analog, has been successfully used as a greener, less toxic solvent for the synthesis of MOFs, and it also exhibits phase-directing capabilities. osti.gov This suggests a potential, albeit different, role for benzamide derivatives in the field of MOF production, focusing on the synthesis process rather than functioning as a structural component of the framework itself. osti.gov

Development of Advanced Functional Materials

The term "functional materials" refers to substances designed to possess specific properties or perform particular functions, such as conductivity, or unique optical or electronic characteristics. Benzamide derivatives, in a general sense, are recognized as versatile building blocks that can be utilized in the creation of polymers and other complex organic compounds. However, specific research detailing the synthesis of advanced functional materials directly from this compound is not prominently featured in available literature.

Mechanosynthesis, or ball-milling, has emerged as a greener method for producing functional polymers, but the application of this technique to this compound is not specifically described. nih.gov While the synthesis of various scaffolds and complex molecules from precursors like 4'-Bromo-3'-methylacetophenone is known, the translation of these into materials with advanced functional properties remains an area for further exploration. chemicalbook.com

Applications in Liquid Crystal Technologies

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. libretexts.org Molecules that form liquid crystal phases (mesogens) are typically elongated and rigid, often described as rod-like (calamitic). nih.govresearchgate.net These phases, such as nematic, smectic, and cholesteric, are characterized by varying degrees of long-range orientational and positional order. libretexts.orgmdpi.com The molecular structure, including a rigid core, flexible terminal groups, and specific linking units, is crucial for determining the type of mesophase and its temperature range. researchgate.netmdpi.com

The introduction of halogen substituents onto the molecular core is a known strategy in the design of liquid crystalline materials, as it can influence intermolecular interactions and affect mesophase stability. mdpi.comcore.ac.uk Despite this, there is no specific evidence in the reviewed literature to indicate that this compound itself or its direct derivatives are currently employed in liquid crystal technologies. The specific molecular geometry of this compound may not be optimal for inducing the anisotropic packing required for liquid crystalline behavior.

Biochemical Research Tools and Reagents

Derivatization Reagents for Biological Organic Acid Analysis in Metabolomics